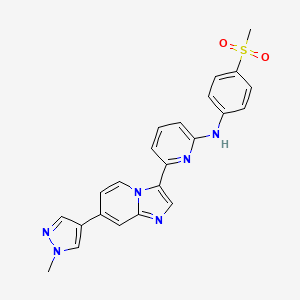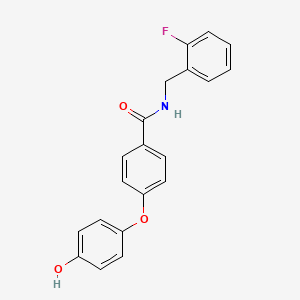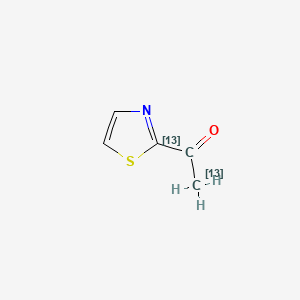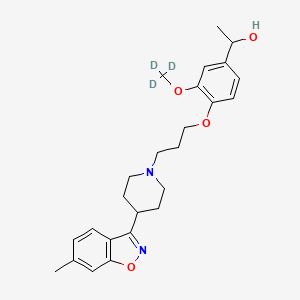
G-quadruplex ligand 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-quadruplex ligand 1 is a compound that specifically binds to G-quadruplex structures. G-quadruplexes are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are stabilized by Hoogsteen hydrogen bonds and can play significant roles in various biological processes, including gene regulation and genome stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance binding affinity and specificity to G-quadruplex structures. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of a planar aromatic system, which is crucial for π-π stacking interactions with G-quadruplexes.
Functionalization: Introduction of side chains or substituents that can interact with the grooves or loops of G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
G-quadruplex ligand 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Aplicaciones Científicas De Investigación
G-quadruplex ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and stability of G-quadruplexes.
Biology: Employed in the study of gene regulation and genome stability.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
G-quadruplex ligand 1 exerts its effects by specifically binding to G-quadruplex structures. The binding involves π-π stacking interactions between the planar aromatic system of the ligand and the guanine tetrads of the G-quadruplex. Additionally, hydrogen bonding and electrostatic interactions with the grooves and loops of the G-quadruplex contribute to the binding affinity and specificity .
The molecular targets of this compound include G-quadruplexes in telomeres, oncogene promoters, and other regulatory regions of the genome. By stabilizing or destabilizing these structures, this compound can modulate gene expression and cellular processes .
Comparación Con Compuestos Similares
G-quadruplex ligand 1 can be compared with other G-quadruplex ligands, such as:
TMPyP4: A porphyrin-based ligand known for its strong binding affinity to G-quadruplexes.
BRACO-19: An acridine-based ligand that specifically targets telomeric G-quadruplexes.
Telomestatin: A natural product that exhibits high specificity for G-quadruplexes.
This compound is unique in its balance of binding affinity, specificity, and ease of synthesis, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C40H50N8O3 |
|---|---|
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
Clave InChI |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)




![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

